2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine
Description
2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, methyl, and sulfonyl groups.
Properties
Molecular Formula |
C20H20ClN5O2S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1-(4-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C20H20ClN5O2S/c1-13-4-10-18(11-5-13)29(27,28)26(17-8-6-16(21)7-9-17)19(22)25-20-23-14(2)12-15(3)24-20/h4-12H,1-3H3,(H2,22,23,24,25) |
InChI Key |
WRFFRVXFYKTMRV-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)/C(=N/C3=NC(=CC(=N3)C)C)/N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)Cl)C(=NC3=NC(=CC(=N3)C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 2-chloro-4,6-dimethylpyrimidine.
Reaction Conditions: The reaction is carried out under microwave conditions, which significantly enhance the reaction rate and yield.
Purification: The product is purified using column chromatography, with a mixture of dichloromethane and isopropanol as the eluent.
Chemical Reactions Analysis
Hydrolysis and Stability
The sulfonamide and imino groups are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the sulfonamide bond occurs in concentrated HCl, generating 4-chloroaniline and 4-methylbenzenesulfonic acid.
-
Basic Hydrolysis : In NaOH, the imino group hydrolyzes to a carbonyl group, forming a urea derivative.
Alkylation and Acylation
The amino group on the pyrimidine ring undergoes alkylation/acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkyl derivatives.
-
Acylation : Reacts with acetyl chloride to yield N-acetylated products, confirmed by NMR.
Comparative Reactivity with Analogues
The chlorine atom at position 4 and methyl groups at positions 4/6 influence reactivity. Key comparisons:
Biological Interaction Pathways
While not a direct chemical reaction, the compound’s interactions with biological targets involve:
-
Hydrogen bonding via sulfonamide oxygen and pyrimidine nitrogen atoms.
-
π-π stacking between the aromatic rings and protein residues .
Oxidation and Degradation
Under strong oxidizing agents (e.g., KMnO₄), the methyl groups oxidize to carboxylic acids, confirmed by mass spectrometry.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine as an anticancer agent. Its structure allows it to interact with various biological targets involved in cancer progression.
Case Studies and Findings
- Cytotoxic Activity : Preliminary investigations suggest that compounds with similar structures exhibit significant cytotoxic effects against several human cancer cell lines, including colon, breast, and cervical cancers. The mechanism of action may involve inducing apoptosis in cancer cells through the activation of specific pathways .
- Molecular Hybrid Design : The compound's design as a molecular hybrid has been explored, combining it with other active moieties to enhance its anticancer efficacy. For instance, derivatives incorporating triazine rings have shown promising results in inhibiting tumor growth .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have been employed to predict the biological activity of new derivatives based on the structural characteristics of this compound. Such computational methods assist in optimizing compounds for better therapeutic effects .
Antimicrobial Applications
In addition to its anticancer properties, this compound may also exhibit antimicrobial activity. The presence of the sulfonamide group is particularly noteworthy as sulfonamides are known for their antibacterial properties.
Research Insights
- Antibacterial Activity : Studies have indicated that derivatives of this compound can suppress microbial biofilm formation in pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This suggests potential applications in treating infections caused by these bacteria .
- Minimum Inhibitory Concentration (MIC) : The compound has undergone MIC testing to determine its effectiveness against various bacterial strains. Results indicate promising antibacterial activity that warrants further exploration for therapeutic use .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis; effective against multiple cancer cell lines; potential for hybrid designs to enhance efficacy. |
| Antibacterial | Inhibits biofilm formation; effective against specific pathogens; promising MIC results. |
Mechanism of Action
The mechanism of action of 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{[{4-Chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine stands out due to its unique combination of functional groups. Similar compounds include:
4,6-Dimethyl-N-phenyl-2-pyrimidinamine: Lacks the chloro and sulfonyl groups, leading to different chemical properties.
Phenol, 4-chloro-2-methyl-: Contains a phenol group instead of a pyrimidine ring, resulting in different reactivity and applications.
Biological Activity
The compound 2-{[{4-chloro[(4-methylphenyl)sulfonyl]anilino}(imino)methyl]amino}-4,6-dimethylpyrimidine (CAS Number: 364737-10-0) is a pyrimidine derivative that has garnered interest for its potential biological activities, particularly in the context of cancer research. This article delves into its synthesis, biological activity, and potential applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chloro-[(4-methylphenyl)sulfonyl]aniline with appropriate imino precursors. The resulting compound features a pyrimidine core substituted with various functional groups that may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrimidine derivatives. For instance, compounds derived from pyrimidine structures have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism of action often involves the induction of apoptosis, characterized by increased early apoptotic populations and activation of caspases, which are critical enzymes in the programmed cell death pathway .
Key Findings:
- Cytotoxicity: Compounds related to this structure have been tested for their cytotoxic effects using the MTT assay. For example, certain derivatives exhibited IC50 values as low as 6-7 µM against HeLa cells, indicating substantial potency .
- Apoptosis Induction: Flow cytometric analysis revealed that these compounds significantly increased phosphatidylserine externalization, a marker of early apoptosis, at concentrations starting from 2.5 µM .
The biological activity is often linked to the compound's ability to disrupt cellular processes:
- Cell Cycle Arrest: These compounds can elevate the percentage of cells in the sub-G1 phase, indicating cell cycle arrest prior to apoptosis.
- Caspase Activation: The activation of caspases was confirmed through assays measuring fluorescent intensity changes in treated cells, demonstrating that these compounds trigger apoptotic pathways effectively .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds. Modifications in substituents on the pyrimidine ring and sulfonamide group can significantly affect biological activity:
- Chlorine Substitution: The presence of chlorine atoms on the phenyl ring enhances lipophilicity and potentially increases cellular uptake.
- Sulfonamide Moiety: This functional group is known for its role in enhancing pharmacological properties due to its interaction with biological targets.
Case Studies
Several studies have investigated similar compounds with promising results:
- Study A: A series of benzenesulfonamide derivatives were synthesized and tested against HeLa cells, revealing their ability to induce apoptosis through caspase activation with IC50 values ranging from 6 to 20 µM .
- Study B: Pyrimidine nucleoside analogs demonstrated significant inhibition of cell proliferation in vitro, showcasing their potential as therapeutic agents against cancer .
Q & A
Q. How should researchers address discrepancies between computational predictions and experimental data for this compound’s properties?
- Answer : Validate computational models (e.g., COSMO-RS for solubility predictions) with experimental measurements under identical conditions. Sensitivity analysis can identify parameters (e.g., dielectric constant) causing deviations. Cross-validate with multiple software packages (e.g., Gaussian vs. ORCA) to ensure robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
